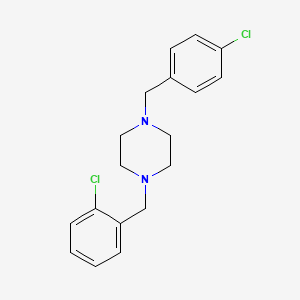

1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including alkylation, acidulation, reduction of nitro groups, and hydrolysis, leading to various yields and structural confirmations. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloronitrobenzene and piperazine through these steps yielded a total yield of 48.2% with structure confirmation by IR and 1H NMR (Li Ning-wei, 2005). Similarly, a study on the synthesis from 2,6-dichloro-nitrobenzene and piperazine reported a 48.2% yield with detailed analysis on influencing factors (Z. Quan, 2006).

Molecular Structure Analysis

Molecular structure studies of piperazine derivatives, such as 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, have been conducted using X-ray diffraction, revealing that the piperazine ring often adopts a chair conformation with various substituents influencing the overall geometry and properties of the molecule. The compound's structure was confirmed to crystallize in the monoclinic crystal class with detailed geometric parameters provided (S. Naveen et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can be complex, involving various catalysts and conditions to achieve desired functionalizations. Piperazine itself has been highlighted as an excellent catalyst for synthesizing a wide range of pharmaceutically relevant compounds, demonstrating the versatility and reactivity of piperazine-based structures (M. Yousefi et al., 2018).

Physical Properties Analysis

Physical properties, such as crystal structure and solubility, are crucial for understanding the applications and handling of piperazine derivatives. For instance, the crystal and molecular structure studies provide insights into the polymorphism, hydrogen bonding, and molecular interactions within the crystal lattice, influencing the compound's solubility and stability (C. Ananda Kumar et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the application of piperazine derivatives in various fields. Studies on derivatives like 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate have explored these aspects through detailed analysis of hydrogen bonding and intermolecular interactions, providing a comprehensive understanding of the compound's chemical behavior (Imen Ben Gharbia et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLENDBNMHUFZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzyl)-4-(4-chlorobenzyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dimethoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5534669.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide](/img/structure/B5534678.png)

![N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5534688.png)

![(3S*,4R*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5534690.png)

![3,5-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5534694.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5534710.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5534719.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5534728.png)

![N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5534734.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5534746.png)